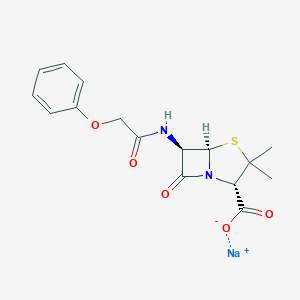

Penicillin V sodium salt

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1098-87-9 |

|---|---|

Molecular Formula |

C16H17N2O5S.Na |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H18N2O5S.Na/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1 |

InChI Key |

LFBBSWBQNQXKPF-LQDWTQKMSA-M |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Na+] |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Na+] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Na+] |

Other CAS No. |

1098-87-9 |

Related CAS |

87-08-1 (Parent) |

Synonyms |

Apocillin Beromycin Beromycin, Penicillin Berromycin, Penicillin Betapen Fenoxymethylpenicillin Pen VK Penicillin Beromycin Penicillin Berromycin Penicillin V Penicillin V Potassium Penicillin V Sodium Penicillin VK Penicillin, Phenoxymethyl Phenoxymethyl Penicillin Phenoxymethylpenicillin Potassium, Penicillin V Sodium, Penicillin V V Cillin K V Sodium, Penicillin V-Cillin K VCillin K Vegacillin |

Origin of Product |

United States |

Historical and Evolutionary Context of Penicillin V Sodium Salt Research

Early Discoveries and the Genesis of Penicillin Research

The story of penicillin began with a serendipitous observation that revolutionized medicine. In 1928, Scottish physician and microbiologist Alexander Fleming, upon returning from a holiday to his laboratory at St. Mary's Hospital in London, noticed a peculiar phenomenon in a Petri dish containing Staphylococcus bacteria. wikipedia.orgnih.govbritannica.com The dish had been contaminated with a mold, later identified as Penicillium notatum (now known as Penicillium rubens), and around this mold, the bacterial colonies had been destroyed. wikipedia.orgwikipedia.org Fleming recognized the therapeutic potential of the substance produced by the mold, which he named "penicillin." wikipedia.orgwikiwand.com He published his findings in the British Journal of Experimental Pathology in 1929, noting its ability to kill a range of harmful bacteria. wikipedia.orgnih.gov

Despite Fleming's discovery, the active substance proved difficult to isolate and produce in large quantities, and its instability made clinical application challenging. nih.govwikipedia.org For over a decade, penicillin remained largely a laboratory curiosity. wikipedia.org The impetus to transform penicillin from a scientific observation into a life-saving drug came in the late 1930s and early 1940s, driven by the exigencies of World War II. A team of scientists at the Sir William Dunn School of Pathology at the University of Oxford, led by Howard Florey and Ernst Boris Chain, took on the challenge. nih.govnih.govacs.org

This team, which also included Norman Heatley, developed methods for the cultivation of the Penicillium mold and for the extraction and purification of penicillin. nih.govnih.gov In 1940, they demonstrated the remarkable efficacy of penicillin in protecting mice from deadly streptococcal infections. acs.org The first human trial occurred in 1941 on a policeman with a severe bacterial infection; he showed significant improvement until the limited supply of the drug ran out. acs.org Subsequent successful trials, coupled with the urgent need for effective treatments for wounded soldiers, spurred a massive effort, particularly in the United States, to mass-produce penicillin. nih.govacs.org For their groundbreaking work, Fleming, Florey, and Chain were awarded the Nobel Prize in Physiology or Medicine in 1945. nih.govacs.org

Development and Significance of Phenoxymethylpenicillin

The first widely used form of penicillin was Penicillin G (benzylpenicillin). wikipedia.org While highly effective, a major drawback of Penicillin G was its instability in stomach acid, necessitating its administration by injection. britannica.com This limitation spurred the search for an acid-resistant form of penicillin that could be taken orally, offering a more convenient and less invasive treatment option.

The development of phenoxymethylpenicillin, or Penicillin V, addressed this critical need. The initial discovery of this compound occurred in 1948 at Eli Lilly and Company as part of their research into penicillin precursors, though the full significance of its acid stability was not immediately exploited. wikipedia.orgwikiwand.com

A more serendipitous and consequential discovery took place in 1951 at the Austrian pharmaceutical company Biochemie. wikipedia.orgwikiwand.com A biologist named Ernst Brandl was attempting to address bacterial contamination in the fermentation tanks used for penicillin production by adding phenoxyethanol (B1677644) as a disinfectant. wikipedia.orgwikiwand.com Unexpectedly, this resulted in the production of a different type of penicillin. The phenoxyethanol was converted into phenoxyacetic acid, which the Penicillium mold then incorporated into the penicillin structure, creating phenoxymethylpenicillin. wikipedia.orgwikiwand.com Brandl astutely recognized that this new penicillin was resistant to degradation by stomach acid and could therefore be administered orally. wikipedia.orgwikiwand.com

The significance of Penicillin V lay in this acid stability, which revolutionized penicillin therapy. britannica.com It allowed for the effective treatment of bacterial infections with a simple oral tablet, a significant advancement for both patients and clinicians, particularly in pediatric care where injections were especially problematic. ucl.ac.uk The total chemical synthesis of Penicillin V was later achieved by John C. Sheehan in 1957. synarchive.com

Comparative Historical Perspectives with Other Penicillins

Penicillin V emerged in a therapeutic landscape dominated by Penicillin G. A comparative historical analysis of these two early penicillins highlights the evolutionary nature of antibiotic development, where successive generations of drugs are designed to overcome the limitations of their predecessors.

| Feature | Penicillin G (Benzylpenicillin) | Penicillin V (Phenoxymethylpenicillin) |

| Route of Administration | Primarily injection (intramuscular or intravenous) due to instability in stomach acid. britannica.com | Oral administration is possible due to its resistance to gastric acid. britannica.comnih.gov |

| Antibacterial Spectrum | Generally more active against Gram-negative bacteria and certain anaerobes compared to Penicillin V. rmmg.org | Similar spectrum to Penicillin G against Gram-positive bacteria, but 5 to 10 times less active against Neisseria spp., Haemophilus spp., and some anaerobes. rmmg.org |

| Clinical Use | Used for severe infections where high blood levels are required. wikipedia.org | Widely used for mild to moderate infections such as strep throat, otitis media, and skin infections. drugbank.com |

| Historical Significance | The first mass-produced antibiotic that demonstrated the power of these drugs to cure systemic bacterial infections. nih.gov | The first orally active penicillin, which greatly improved the convenience and accessibility of penicillin therapy. wikipedia.orgbritannica.com |

The development of Penicillin V was a crucial step in the evolution of penicillins. While Penicillin G remained the standard for severe infections requiring high and consistent blood concentrations, Penicillin V's oral bioavailability made it a cornerstone of outpatient antibiotic therapy for a variety of common bacterial infections. wikipedia.orgdrugbank.com

The advent of Penicillin V also foreshadowed the era of semi-synthetic penicillins. The understanding that the penicillin structure could be modified by introducing different precursor acids into the fermentation process, as was the case with Penicillin V, paved the way for the later development of a vast array of semi-synthetic penicillins with broader spectrums of activity and resistance to bacterial enzymes. nih.govstudyantibiotics.com This included the development of penicillinase-resistant penicillins like methicillin (B1676495) and the broader-spectrum aminopenicillins like ampicillin. wikipedia.orgrmmg.org

Biosynthesis and Production Methodologies

Microbial Fermentation Processes for Penicillin V Production

The industrial production of Penicillin V relies heavily on submerged fermentation techniques using high-yielding strains of the filamentous fungus Penicillium chrysogenum. wikipedia.orgslideshare.net This process is typically carried out in large, stirred-tank bioreactors under controlled aseptic conditions. mbbcollege.in The fermentation is a fed-batch process, which allows for prolonging the stationary phase of fungal growth, the period during which penicillin, a secondary metabolite, is produced. srmist.edu.inyoutube.com

The culture medium is a complex mixture designed to support robust fungal growth and maximize antibiotic yield. Key components include a carbon source like lactose, a nitrogen source such as corn steep liquor or yeast extract, and various minerals. slideshare.netmbbcollege.insrmist.edu.in The fermentation process involves an initial vegetative growth phase of about 40 hours, followed by the antibiotic production phase. mbbcollege.in

Penicillium chrysogenum (recently reclassified as P. rubens) is the primary microorganism used for the industrial production of penicillin. researchgate.netnih.govspringernature.com The biosynthesis of penicillin within the fungus is a complex enzymatic process. It begins with the condensation of three amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine, to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (LLD-ACV). nih.govresearchgate.net This initial step is catalyzed by the non-ribosomal peptide synthetase ACVS. researchgate.net The subsequent cyclization of this tripeptide by isopenicillin N synthase (IPNS) forms the crucial β-lactam ring structure, resulting in isopenicillin N. nih.govresearchgate.net The final step in the biosynthesis of Penicillin V involves the exchange of the L-α-aminoadipic acid side chain with a phenoxyacetyl group, a reaction catalyzed by isopenicillin N acyltransferase (IAT). nih.gov

High-yielding industrial strains of P. chrysogenum have been developed through decades of classical strain improvement programs, which have resulted in strains with multiple copies of the penicillin biosynthetic gene cluster. researchgate.netnih.gov

A critical aspect of Penicillin V production is the addition of a side-chain precursor to the fermentation medium. To direct the biosynthesis specifically towards Penicillin V (phenoxymethylpenicillin), phenoxyacetic acid (POA) is added. wikipedia.orgmbbcollege.innih.gov In the absence of this precursor, the fungus would produce natural penicillins. cec.nic.in The timing and concentration of POA addition are crucial, as its presence can block the utilization of other potential precursors. nih.gov

Metabolic engineering strategies have been employed to further enhance Penicillin V production. A primary focus has been on increasing the availability of the precursor amino acids. nih.gov Additionally, research has explored modifying gene regulation and increasing the copy number of the penicillin biosynthetic gene cluster to boost yields. researchgate.net For instance, balanced overexpression of the penDE gene, which encodes for isopenicillin N acyltransferase, has been shown to increase penicillin production in high-yielding strains. nih.gov

Below is a table summarizing key findings from fermentation studies:

| Fermentation Parameter | Observation | Impact on Penicillin V Production |

| Precursor Addition | Addition of phenoxyacetic acid (POA) to the culture medium. wikipedia.orgnih.gov | Directs biosynthesis to produce Penicillin V instead of other natural penicillins. nih.govcec.nic.in |

| Strain Improvement | Use of high-yielding P. chrysogenum strains with amplified penicillin biosynthetic gene clusters. researchgate.netnih.gov | Dramatically increased penicillin titers in industrial production. researchgate.net |

| Metabolic Engineering | Balanced overexpression of the penDE gene. nih.gov | Increased levels of isopenicillin N acyltransferase, leading to higher penicillin yields. nih.gov |

| Growth Phase | Penicillin is a secondary metabolite. srmist.edu.incec.nic.in | Production occurs during the stationary phase of fungal growth. srmist.edu.in |

Extraction and Purification Techniques for Penicillin V Sodium Salt

Following fermentation, the harvested broth undergoes a series of downstream processing steps to isolate and purify the Penicillin V and convert it to its sodium salt. The first step is the removal of the Penicillium chrysogenum mycelium and other solid materials, typically achieved through filtration using a rotary vacuum filter. mbbcollege.innih.gov

The clarified broth is then acidified to convert the penicillin to its anionic form. mbbcollege.in This allows for its extraction from the aqueous phase into an organic solvent, such as n-butyl acetate, through a process called liquid-liquid extraction. mbbcollege.innih.gov To remove pigments and other impurities, the organic extract may be treated with activated charcoal. nih.gov

The penicillin is then back-extracted into an aqueous solution by adding a base, such as sodium hydroxide or sodium carbonate, which forms the sodium salt of penicillin V. mbbcollege.ingoogle.com This aqueous solution of this compound can then be concentrated and the final product crystallized. google.com An alternative to solvent extraction involves using hydrophobic resins like Amberlite XAD4 for the adsorption of Penicillin V from the culture filtrate, which can then be desorbed to achieve recovery. acs.org

Novel and Semisynthetic Preparation Methods

Beyond the traditional fermentation and extraction methods, chemical and enzymatic approaches have been developed for the preparation of Penicillin V and its salts.

The total chemical synthesis of Penicillin V was a significant achievement in organic chemistry, first accomplished by John C. Sheehan in 1957. youtube.comsynarchive.com The synthesis involves a multi-step process to construct the complex bicyclic core of the penicillin molecule, which consists of a β-lactam ring fused to a thiazolidine (B150603) ring. youtube.comedu.krd

A key step in Sheehan's synthesis involves the cyclization of a penicilloic acid derivative using a carbodiimide reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the strained β-lactam ring. youtube.comdatapdf.com While a landmark scientific accomplishment, the total chemical synthesis of penicillin is complex and does not compete economically with fermentation for industrial-scale production. youtube.com

Semisynthetic methods are more common and involve chemically modifying the 6-aminopenicillanic acid (6-APA) nucleus, which can be obtained by enzymatic cleavage of Penicillin G or V. cec.nic.innih.gov This 6-APA core can then be acylated with different side chains to produce a variety of semisynthetic penicillins. nih.govgoogle.com

Enzymatic methods offer an alternative to traditional chemical synthesis for the production of Penicillin V and other β-lactam antibiotics. These methods can be more environmentally friendly and operate under milder conditions. The enzymatic synthesis of phenoxymethylpenicillin (Penicillin V) can be achieved using the enzyme α-acylamino-β-lactam acylhydrolase I (ALAHase I) from Erwinia aroideae. nih.gov This enzyme catalyzes the transfer of a phenoxyacetyl group from a donor molecule, such as phenoxyacetic acid methyl ester, to 6-aminopenicillanic acid (6-APA). nih.gov

The efficiency of this enzymatic synthesis is influenced by factors such as the choice of acyl donor, the molar ratio of reactants, and the presence of organic solvents. nih.gov Research has shown that the enzyme can simultaneously catalyze the desired synthesis reaction as well as the hydrolysis of the acyl donor and the newly formed Penicillin V, which presents challenges for optimizing the yield. nih.gov More recent developments include cascade reactions where the enzymatic hydrolysis of a natural penicillin like Penicillin G to produce 6-APA is combined in a one-pot process with the enzymatic coupling of 6-APA to a new side chain, although this has been more extensively studied for other semisynthetic penicillins like amoxicillin. nih.gov

β-Cyclodextrin Inclusion Complexes for Enhanced Properties

The formation of inclusion complexes with cyclodextrins is a notable strategy to improve the physicochemical properties of various drug molecules, including Penicillin V. nih.govmdpi.comoatext.com Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate guest molecules. nih.govoatext.com This encapsulation can lead to enhanced stability, increased solubility, and the masking of undesirable characteristics such as unpleasant smells. nih.govmdpi.comnih.gov

For Penicillin V, complexation with β-cyclodextrin (β-CD) has been explored to conceal its unpleasant odor. nih.govnih.gov The formation of a Penicillin V potassium β-CD inclusion complex has been successfully achieved using a saturated aqueous solution method. nih.gov Research has identified an optimal preparation process for maximizing the encapsulation efficiency. nih.gov The characterization of these complexes is typically performed using techniques such as scanning electron microscopy (SEM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD). nih.gov

Detailed research findings have established specific parameters for the optimal preparation of the Penicillin V potassium β-CD inclusion complex, as outlined in the table below.

| Parameter | Optimal Condition |

| Molar Ratio (β-CD: Penicillin V potassium) | 4:1 |

| Stirring Temperature | 50°C |

| Stirring Time | 12 hours |

| Resulting Encapsulation Efficiency | 29.40% |

| Data derived from an orthogonal experimental design for the preparation of Penicillin V potassium β-cyclodextrin inclusion complex. nih.gov |

The formation of these inclusion complexes not only addresses aesthetic issues like odor but can also protect the antibiotic from degradation, thereby improving its stability. mdpi.com

Process Optimization and Environmental Considerations in Bioprocesses

Material and Energy Flow Analysis in Production

Material and energy flow analysis is a critical tool for identifying inefficiencies in the Penicillin V production process. researchgate.net The production by fermentation with Penicillium chrysogenum involves significant inputs of raw materials and energy. researchgate.netnih.gov Thermodynamic analysis of the metabolic pathways reveals that penicillin production is an energy-intensive process, requiring a substantial amount of ATP. nih.govdtu.dkresearchgate.net Specifically, the production of penicillin is associated with a significant additional energy drain of 73 moles of ATP per mole of penicillin-G from the primary metabolism. nih.gov

| Process Component | Key Contribution to Energy Burden | Consequence of Inefficiency |

| Fermentation | High electricity demand for aeration. uct.ac.za | Increased overall energy consumption. |

| Downstream Processing | Poor separation efficiencies. researchgate.net | High operating volumes, large recycle flows, increased electricity and steam requirements. researchgate.net |

| Raw Materials | Agricultural inputs for media. researchgate.net | Significant contribution to overall environmental impact. researchgate.net |

Life Cycle Assessment (LCA) in Penicillin V Bioprocesses

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. researchgate.netucl.ac.uk For Penicillin V production, LCA provides a framework to identify "hotspots" of environmental burden and guide process optimization efforts. researchgate.netmanchester.ac.uk

An LCA of this compound production confirms the findings of material and energy flow analyses, highlighting that electrical and agricultural inputs are the dominant contributors to environmental impacts like abiotic depletion and greenhouse gas emissions. researchgate.net The significant energy consumption, particularly electricity for aeration and steam for downstream processing, is a primary driver of the environmental footprint. researchgate.netuct.ac.za

Molecular Mechanisms of Antibacterial Action

Interaction with Bacterial Cell Wall Synthesis Pathways

The primary target of Penicillin V is the intricate biosynthetic pathway of peptidoglycan, a critical component of the bacterial cell envelope. patsnap.comhawaii.edunih.gov By interfering with this process, the antibiotic compromises the structural integrity of the cell wall, leading to cell lysis and death. patsnap.com

Penicillin V acts by inhibiting the final steps of peptidoglycan synthesis. wikipedia.orgstackexchange.com Peptidoglycan is composed of long glycan chains cross-linked by short peptide bridges. news-medical.netacs.org This cross-linking step is essential for the formation of a strong, mesh-like structure that encases the bacterial cell. hawaii.edustackexchange.com Penicillin V's intervention in this process prevents the formation of these crucial cross-links, weakening the cell wall. news-medical.net As the bacterium grows and divides, the compromised cell wall cannot withstand the internal osmotic pressure, leading to the rupture and death of the cell. patsnap.comnih.gov This mechanism is particularly effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer. patsnap.comnews-medical.net

The key enzymes inhibited by Penicillin V in the peptidoglycan synthesis pathway are transpeptidases and carboxypeptidases. wikipedia.orgtaylorandfrancis.combiomol.com These enzymes are collectively known as Penicillin-Binding Proteins (PBPs). news-medical.netnih.gov Transpeptidases are responsible for catalyzing the formation of the peptide cross-links between adjacent glycan strands, the final step in providing the cell wall its strength. news-medical.netyoutube.comquora.com Carboxypeptidases are involved in the removal of the terminal D-alanine residues from the peptide precursors, a process that also plays a role in cell wall maturation. wikipedia.org By targeting these specific enzymes, Penicillin V effectively halts the construction and maintenance of the bacterial cell wall. taylorandfrancis.comyoutube.com

Penicillin-Binding Protein (PBP) Interaction Dynamics

The interaction between Penicillin V and its target enzymes, the Penicillin-Binding Proteins (PBPs), is a highly specific and dynamic process that ultimately leads to the inactivation of these crucial bacterial enzymes. wikipedia.orgoup.com

The effectiveness of Penicillin V and other β-lactam antibiotics stems from their structural similarity to the natural substrate of PBPs, specifically the D-alanyl-D-alanine (D-Ala-D-Ala) moiety at the terminus of the peptidoglycan precursor peptide chains. acs.orgnih.gov This structural mimicry allows the antibiotic to fit into the active site of the PBP. wikipedia.orgyoutube.com The enzyme mistakes the penicillin molecule for its natural substrate and initiates the catalytic process. youtube.com

Once in the active site, the highly reactive β-lactam ring of the penicillin molecule is attacked by a catalytic serine residue within the PBP. wikipedia.orgnih.gov This reaction leads to the opening of the β-lactam ring and the formation of a stable, long-lived covalent acyl-enzyme complex. wikipedia.orgoup.comacs.org This binding is essentially irreversible, as the subsequent hydrolysis of this complex is extremely slow. oup.comnih.gov The formation of this covalent bond effectively inactivates the PBP, preventing it from carrying out its normal function in cell wall synthesis. wikipedia.orgyoutube.com This process is also referred to as suicide inhibition, as the enzyme participates in its own inactivation. youtube.comyoutube.com

Table 1: Key Enzymes Targeted by Penicillin V

| Enzyme Class | Specific Enzyme Type | Function in Peptidoglycan Synthesis | Effect of Penicillin V Binding |

| Penicillin-Binding Proteins (PBPs) | Transpeptidases (e.g., DD-transpeptidase) | Catalyzes the cross-linking of peptide chains. news-medical.netwikipedia.org | Inhibition of cross-linking, weakening the cell wall. news-medical.netstackexchange.com |

| Penicillin-Binding Proteins (PBPs) | Carboxypeptidases | Removes terminal D-alanine residues from peptide precursors. wikipedia.org | Disruption of cell wall maturation and remodeling. wikipedia.org |

The inactivation of transpeptidases by Penicillin V directly prevents the formation of peptide cross-links between the glycan strands of the peptidoglycan layer. patsnap.comnews-medical.netnih.gov This disruption is the ultimate molecular consequence of the antibiotic's action. stackexchange.comyoutube.com Without these cross-links, the peptidoglycan sacculus loses its structural integrity and strength. patsnap.comnih.gov While the synthesis of the cell wall is halted, the activity of bacterial autolytic enzymes (autolysins), which are involved in cell wall remodeling, continues. nih.gov This imbalance between cell wall synthesis and degradation further weakens the cell wall, ultimately leading to cell lysis due to the high internal osmotic pressure. quora.com

Table 2: Summary of Penicillin V's Molecular Interactions

| Interaction Phase | Molecular Event | Consequence |

| Recognition | Penicillin V structurally mimics the D-Ala-D-Ala substrate. nih.gov | Penicillin V enters the active site of Penicillin-Binding Proteins (PBPs). youtube.com |

| Binding | The serine residue in the PBP active site attacks the β-lactam ring. wikipedia.org | A stable, irreversible covalent acyl-enzyme complex is formed. wikipedia.orgacs.org |

| Inactivation | The PBP is rendered non-functional. youtube.comoup.com | Transpeptidation and carboxypeptidation reactions are inhibited. wikipedia.orgtaylorandfrancis.com |

| Cellular Outcome | Peptidoglycan cross-linking is blocked. patsnap.comnews-medical.net | The bacterial cell wall weakens, leading to cell lysis and death. nih.gov |

Cellular Outcomes of Penicillin V Action

The inhibition of peptidoglycan synthesis by Penicillin V triggers a cascade of events that ultimately leads to bacterial cell death. By disrupting the structural integrity of the cell wall, Penicillin V renders the bacterium vulnerable to its environment. patsnap.com The primary cellular outcomes are the loss of cell wall integrity and subsequent osmotic lysis, which are direct consequences of the antibiotic's interference with cell wall remodeling and synthesis. news-medical.netnih.gov

The bacterial cell wall is a critical structure that provides mechanical strength and protects the cell from osmotic pressure differences between the cell's interior and the external environment. patsnap.comyoutube.com Penicillin V's primary mechanism involves inhibiting the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are responsible for cross-linking the peptidoglycan chains that form the cell wall. news-medical.netnih.gov This inhibition prevents the formation of a stable and functional cell wall, particularly in actively growing and dividing bacteria that are continuously remodeling this structure. news-medical.netdrugs.com

Without proper cross-linking, the cell wall becomes structurally weak and unable to withstand the high internal osmotic pressure of the bacterial cytoplasm. hawaii.eduyoutube.com This pressure is significantly higher than that of the surrounding environment, especially within a host organism. study.com Consequently, water flows into the cell, causing it to swell. study.comhhmi.org The compromised cell wall cannot contain this influx, leading to the formation of bulges and eventual rupture of the cell membrane, a process known as osmotic lysis. patsnap.comstudy.com This bactericidal effect is the ultimate outcome of the compromised cell wall integrity caused by Penicillin V. patsnap.comyoutube.com

Specificity and Differential Activity against Bacterial Types

Penicillin V, like other penicillins, does not affect all bacteria equally. Its efficacy is largely determined by the structural differences in the cell walls of various bacterial types, primarily categorized as Gram-positive and Gram-negative bacteria. news-medical.nethawaii.edu

Penicillin V is particularly effective against Gram-positive bacteria. patsnap.compediatriconcall.comnih.gov The reason for this high susceptibility lies in the architecture of the Gram-positive cell wall. These bacteria possess a very thick peptidoglycan layer that constitutes the outermost surface of the cell. news-medical.nethawaii.edumdpi.com This thick, exposed layer is rich in the peptidoglycan that Penicillin V targets. news-medical.net

The accessibility of the peptidoglycan layer allows Penicillin V to easily reach and bind to the penicillin-binding proteins (PBPs) located on the outer surface of the cytoplasmic membrane, thereby inhibiting cell wall synthesis effectively. patsnap.comhawaii.edu The lack of an outer membrane barrier means there are fewer obstacles to prevent the antibiotic from reaching its site of action. mdpi.com

In contrast, Gram-negative bacteria are generally less susceptible to Penicillin V. patsnap.comnews-medical.net Their resistance stems from the complex structure of their cell envelope. Gram-negative bacteria have a much thinner layer of peptidoglycan, which is located in the periplasmic space between the inner cytoplasmic membrane and a formidable outer membrane. news-medical.nethawaii.edunih.gov

Data Tables

Table 1: Differential Activity of Penicillin V

| Bacterial Type | Cell Wall Peptidoglycan Layer | Outer Membrane | General Susceptibility to Penicillin V | Rationale |

| Gram-Positive | Thick, exposed | Absent | High | The thick peptidoglycan layer is directly accessible to Penicillin V, allowing for effective inhibition of cell wall synthesis. patsnap.comnews-medical.nethawaii.edu |

| Gram-Negative | Thin, located in periplasm | Present | Low | The lipopolysaccharide outer membrane acts as a significant permeability barrier, preventing the antibiotic from reaching its target. patsnap.comnews-medical.netoup.com |

Analytical and Spectroscopic Characterization Methods

Chromatographic Techniques for Analysis and Purity Determination

Chromatography is a cornerstone in the analysis of Penicillin V sodium salt, enabling the separation of the active pharmaceutical ingredient from impurities and degradation products. High-performance liquid chromatography and its hyphenation with mass spectrometry are the most powerful tools in this regard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the detection and identification of this compound, even in complex matrices. This technique is particularly valuable for confirming the presence of the compound and for structural elucidation of its impurities.

The chromatographic separation is typically achieved on a C18 reversed-phase column. The mobile phase often consists of a gradient mixture of an aqueous solution containing a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol. The formic acid helps to promote the ionization of the analyte.

For detection and identification, electrospray ionization (ESI) in the positive ion mode is commonly used. The mass spectrometer is often operated in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for Penicillin V.

Table 2: Representative LC-MS/MS Parameters for Penicillin V Analysis

| Parameter | Condition |

| Chromatography | Reversed-phase |

| Mobile Phase | Gradient of 0.2% aqueous formic acid (B) and acetonitrile (A) |

| Flow Rate | 300 µL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Spectrometer | Triple Quadrupole |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Electrophoretic Separation Techniques

Electrophoretic methods provide an alternative and often complementary approach to chromatography for the analysis of this compound. These techniques separate molecules based on their charge-to-size ratio in an electric field.

Capillary Electrophoresis (CE) for Compound Separation and Impurity Profiling

Capillary electrophoresis is a high-resolution separation technique that can be effectively used for the analysis of Penicillin V and its related substances. The separation can be optimized by adjusting the composition and pH of the background electrolyte (BGE). Both aqueous and non-aqueous electrolytes have been investigated, with aqueous systems often providing the best selectivity and sensitivity. A common approach involves using an aqueous carrier electrolyte, such as ammonium (B1175870) acetate, with detection by UV spectrophotometry or, for enhanced identification capabilities, by electrospray-mass spectrometry (ESI-MS).

Micellar Electrokinetic Capillary Chromatography (MEKC)

Micellar electrokinetic capillary chromatography (MEKC) is a mode of capillary electrophoresis that is particularly well-suited for the separation of both charged and neutral compounds. This makes it a valuable tool for the comprehensive impurity profiling of Penicillin V. In MEKC, a surfactant, most commonly sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte at a concentration above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase, allowing for a chromatographic-like separation mechanism based on the partitioning of the analytes between the micelles and the aqueous buffer.

A typical MEKC method for Penicillin V involves a phosphate-borate buffer or a sodium tetraborate (B1243019) buffer containing SDS. The pH of the buffer and the concentration of SDS are critical parameters that are optimized to achieve the desired separation of Penicillin V from its impurities.

Table 3: Exemplary MEKC Conditions for the Separation of Penicillins

| Parameter | Condition |

| Buffer | 40 mM Sodium Tetraborate and 100 mM Sodium Dodecyl Sulfate (SDS) |

| pH | 8.5 |

| Voltage | 10 kV |

| Temperature | 20 °C |

| Detection | UV at 210 nm |

Spectroscopic Approaches for Molecular Structural Studies

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV spectrum of Penicillin V in an acidic aqueous solution exhibits characteristic absorption maxima. These absorptions are due to the electronic transitions within the molecule, particularly associated with the aromatic phenoxyacetyl side chain and the β-lactam ring system.

Table 4: UV Absorption Maxima for Penicillin V

| Wavelength (λmax) |

| 268 nm |

| 274 nm |

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules. While specific ¹H and ¹³C NMR chemical shift data for this compound were not found in the search results, studies on a series of penicillins, including Penicillin V, have been conducted. The assignment of chemical shifts in the ¹³C NMR spectrum is typically achieved using techniques like the pulse Fourier transform method with the aid of long-range carbon-hydrogen coupling. The chemical shifts of the carbon atoms in the β-lactam ring, the thiazolidine (B150603) ring, and the phenoxyacetyl side chain provide a unique fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Degradation Product Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the degradation products of Penicillin V. The degradation of penicillins in aqueous solutions is a well-known phenomenon, leading to loss of antibacterial activity through the opening of the β-lactam ring. The primary degradation product is typically the corresponding penicilloic acid, which can undergo further transformations.

¹H NMR spectroscopy can be used to monitor the degradation process of penicillins over time. oup.comnih.gov By observing the changes in the chemical shifts and the appearance of new signals, the formation of degradation products can be tracked. For instance, in the degradation of Penicillin G, a closely related compound, the formation of penicilloic acid is readily observed by the appearance of new signals corresponding to the protons of the opened β-lactam ring. oup.com A similar degradation pathway is expected for Penicillin V, yielding phenoxymethylpenicilloic acid. Further degradation can lead to the formation of phenoxymethylpenilloic acid through decarboxylation. oup.com

The identification of these degradation products is confirmed by detailed analysis of both ¹H and ¹³C NMR spectra. The chemical shifts of the key nuclei in the degradation products will differ significantly from those of the intact Penicillin V molecule, providing a clear spectroscopic fingerprint for each compound.

Table 1: Expected Major Degradation Products of Penicillin V

| Compound Name | Molecular Formula | Brief Description |

| Phenoxymethylpenicilloic acid | C₁₆H₂₀N₂O₆S | Formed by the hydrolytic cleavage of the β-lactam ring of Penicillin V. This is the initial and major degradation product. |

| Phenoxymethylpenilloic acid | C₁₅H₂₀N₂O₄S | Formed from the decarboxylation of phenoxymethylpenicilloic acid. |

Note: Specific NMR spectral data for these Penicillin V degradation products would require experimental determination under defined conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Conformational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for investigating the conformational states of molecules by probing their vibrational modes. mdpi.comnih.gov In this compound, key functional groups such as the β-lactam ring, the amide linkage, and the carboxylate group have characteristic absorption bands in the infrared spectrum. The positions of these bands are sensitive to the molecule's conformation and its intermolecular interactions, such as hydrogen bonding. mdpi.com

The most characteristic vibrational band for penicillins is the C=O stretching of the β-lactam ring, which appears at a relatively high wavenumber (typically around 1760-1780 cm⁻¹) due to the ring strain. mdpi.combiomedres.us The amide I band, primarily associated with the C=O stretching of the side-chain amide group, is typically observed in the region of 1640-1680 cm⁻¹. mdpi.comleibniz-fli.deresearchgate.net The position and shape of these bands can provide information about the conformational changes in the molecule in different environments, such as in various solvents or in the solid state. For example, a study on Penicillin G showed that hydrogen bonding in a protic solvent like D₂O can cause broadening and shifts in the vibrational bands of the carbonyl groups compared to an aprotic solvent like DMSO. mdpi.com

Table 2: Characteristic FTIR Absorption Bands for Penicillin V Functional Groups

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance in Conformational Analysis |

| β-Lactam | C=O stretch | 1760 - 1780 | Highly sensitive to ring strain and electronic environment. |

| Amide | Amide I (C=O stretch) | 1640 - 1680 | Sensitive to hydrogen bonding and the conformation of the acyl side chain. leibniz-fli.de |

| Carboxylate | Asymmetric COO⁻ stretch | ~1600 | Position can be influenced by the nature of the cation and intermolecular interactions. |

| Amide | Amide II (N-H bend & C-N stretch) | 1500 - 1550 | Also sensitive to backbone conformation and hydrogen bonding. leibniz-fli.de |

Chemiluminescence Detection Methods

Chemiluminescence is a highly sensitive detection method that can be applied to the quantitative analysis of penicillins. While specific studies focusing solely on this compound are not abundant, the methodologies developed for other penicillins, such as Penicillin G, are readily adaptable due to the shared β-lactam core.

One common approach involves the use of a flow-injection system where the degradation product of the penicillin reacts with a chemiluminescent reagent. nih.gov For example, the degradation product of Penicillin G potassium has been shown to react with potassium permanganate (B83412) in an acidic medium to produce chemiluminescence, a reaction that is significantly enhanced by the presence of formaldehyde. nih.gov This method offers the advantages of simple operation, rapid response, and high sensitivity, with a reported detection limit for Penicillin G in the range of 7 x 10⁻⁸ g/mL. nih.gov

The general principle of such an assay would involve the controlled degradation of Penicillin V to open the β-lactam ring, followed by the introduction of the resulting product into a flow stream containing the chemiluminescence reagents. The emitted light is then detected by a photomultiplier tube, and the intensity of the light is proportional to the concentration of the penicillin in the original sample.

Advanced Biophysical Techniques for Molecular Interaction Analysis

Understanding the interaction of Penicillin V with its biological target, the penicillin-binding proteins (PBPs), is fundamental to elucidating its mechanism of action. Advanced biophysical techniques provide the means to study these interactions with high precision and detail.

Fluorescence Polarization for PBP Binding Studies

Fluorescence polarization (FP) is a powerful technique for studying molecular binding events in solution. bmglabtech.comnih.gov This method is particularly well-suited for investigating the binding of Penicillin V to PBPs. The assay typically employs a fluorescently labeled version of Penicillin V, such as BOCILLIN FL, which is a derivative of Penicillin V conjugated to a BODIPY fluorophore. bmglabtech.comnih.gov

The principle of the FP assay is based on the difference in the rotational speed of the small, fluorescently labeled penicillin molecule compared to the much larger PBP-penicillin complex. nih.gov When the small BOCILLIN FL molecule is unbound in solution, it rotates rapidly, and when excited with polarized light, the emitted light is largely depolarized. Upon binding to a large PBP molecule, the rotational motion of the fluorescent probe is significantly slowed, resulting in a much higher degree of polarization of the emitted light. This change in polarization can be measured and is directly proportional to the fraction of the fluorescent probe that is bound to the PBP.

FP assays can be used in a competitive format to determine the binding affinity (expressed as the 50% inhibitory concentration, IC₅₀, or the inhibition constant, Kᵢ) of unlabeled Penicillin V or other β-lactam antibiotics. nih.govasm.org In such an experiment, the PBP is incubated with a fixed concentration of BOCILLIN FL and varying concentrations of the competitor compound. The ability of the competitor to displace the fluorescent probe from the PBP results in a decrease in the measured fluorescence polarization.

Table 3: Representative Binding Affinity Data for β-Lactam Antibiotics to PBP2x from S. pneumoniae Determined by Fluorescence Polarization

| Compound | IC₅₀ (nM) |

| Penicillin G | 7.9 |

| Cefotaxime | 4.4 |

| Imipenem | 5.1 |

| Piperacillin | 17 |

| Methicillin (B1676495) | 59 |

| Cefaclor | 294 |

| Cephalexin | 1,627 |

Data from a competitive fluorescence polarization assay using BOCILLIN FL and the penicillin-sensitive PBP2x protein. nih.gov

Crystallographic Analysis of Penicillin Derivatives and Enzyme Complexes

X-ray crystallography is an indispensable technique for obtaining a three-dimensional atomic-level understanding of how penicillin derivatives interact with their target enzymes. By determining the crystal structure of a PBP in complex with a penicillin molecule, the precise binding mode, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding can be visualized.

A relevant crystal structure that has been determined is that of a Penicillin V acylase from Pectobacterium atrosepticum (PDB ID: 4WL2). rcsb.org This enzyme is involved in the hydrolysis of Penicillin V. The structural analysis of this enzyme provides valuable information about the molecular recognition of the phenoxymethyl (B101242) side chain of Penicillin V.

Table 4: Crystallographic Data for Penicillin V Acylase from Pectobacterium atrosepticum

| Parameter | Value |

| PDB ID | 4WL2 |

| Method | X-ray Diffraction |

| Resolution | 2.50 Å |

| R-Value Work | 0.218 |

| R-Value Free | 0.248 |

Data from the Protein Data Bank. rcsb.org

This structural information is crucial for structure-based drug design efforts aimed at developing new antibiotics that can overcome resistance mechanisms.

Degradation Pathways and Environmental Fate

Chemical and Biochemical Degradation of Penicillin V Sodium Salt

The degradation of this compound involves several key pathways, including hydrolysis under different pH conditions, enzymatic cleavage by bacterial enzymes, and oxidative reactions. These processes transform the active antibiotic into various inactive degradation products.

The β-lactam ring of Penicillin V is susceptible to hydrolysis, a process significantly influenced by pH. nih.gov Both acidic and alkaline conditions catalyze the cleavage of this ring, leading to the inactivation of the antibiotic. nih.govdntb.gov.ua In strongly acidic solutions (pH < 3), Penicillin V undergoes a complex series of reactions that result in various inactive degradation products. uobasrah.edu.iq Similarly, it is unstable in alkaline environments. nih.gov

Studies have shown that the degradation rate is much faster in acidic and alkaline solutions compared to neutral conditions. nih.gov The course of hydrolysis and the specific nature of the degradation products formed can vary depending on the pH. nih.gov Under weakly acidic to alkaline conditions, the primary product of hydrolysis is penicilloic acid. uobasrah.edu.iq However, under more vigorous acidic conditions, penilloic acid can be the dominant degradation product. nih.govresearchgate.netresearchgate.net

One of the most significant biochemical degradation pathways for Penicillin V is enzymatic hydrolysis mediated by bacterial β-lactamases, often specifically referred to as penicillinases. patsnap.comresearchgate.net These enzymes are a primary mechanism of bacterial resistance, as they catalytically cleave the amide bond in the β-lactam ring. patsnap.comresearchgate.net This hydrolysis results in the formation of inactive penicilloic acid, rendering the antibiotic ineffective against the enzyme-producing bacteria. uobasrah.edu.iqresearchgate.net

Different classes of enzymes can degrade penicillins. Penicillin V acylases, for instance, preferentially hydrolyze the side chain of Penicillin V. researchgate.net The β-lactamase from Ochrobactrum tritici has been identified as an enzyme capable of mediating the biodegradation of Penicillin V. nih.gov

This compound can also be degraded through oxidation. This process can occur in the presence of various oxidizing agents, including oxygen, peroxides, and certain metal ions. nih.govpharmaacademias.com The molecule has several sites susceptible to oxidation, and these reactions lead to the formation of inactive products. pharmaacademias.com Studies on the related Penicillin G have demonstrated that potent oxidizing agents, such as chromium trioxide, can effectively degrade the antibiotic in acidic media. nih.gov Metal ions like Cu²⁺ can promote both hydrolysis and oxidation processes. nih.gov

Influence of Environmental Factors on Degradation Kinetics

The rate at which this compound degrades is not constant but is heavily influenced by various environmental factors. Key parameters include the pH of the aqueous environment and the presence of catalytic metal ions.

The pH of the surrounding medium has a profound effect on the stability and degradation kinetics of Penicillin V. The degradation generally follows pseudo-first-order kinetics. nih.govdntb.gov.ua The rate of degradation is significantly higher under both acidic and alkaline conditions compared to a neutral pH. nih.gov

Research has demonstrated that acidic environments are particularly conducive to the rapid degradation of penicillin. nih.govresearchgate.net For example, at 100°C, complete degradation was observed after only 20 minutes at pH 4, whereas it took significantly longer at higher pH values. nih.gov The degradation rate constant (k) is highest at low pH, decreases to a minimum in the neutral range, and then increases again in alkaline conditions. nih.gov

| pH | Rate Constant (k) (min⁻¹) | Reference |

|---|---|---|

| 4 | 0.1603 | nih.govdntb.gov.ua |

| 7 | 0.0039 | nih.govdntb.gov.ua |

| 10 | 0.0485 | nih.govdntb.gov.ua |

The presence of certain metal ions in the environment can catalyze the degradation of Penicillin V, accelerating both hydrolysis and oxidation reactions. nih.govnih.gov Divalent metal ions such as copper (Cu²⁺), zinc (Zn²⁺), nickel (Ni²⁺), and cobalt (Co²⁺) have been shown to enhance the rate of β-lactam ring hydrolysis. researchgate.netrsc.org

Among these, Cu²⁺ and Zn²⁺ often exhibit the most significant catalytic effects. nih.govresearchgate.net The order of rate enhancement is typically Cu²⁺ > Zn²⁺ > Ni²⁺ > Co²⁺. researchgate.netrsc.org For instance, the addition of just 5 mg·L⁻¹ of Zn²⁺ at a neutral pH and 100°C resulted in a nearly 100% degradation rate within 60 minutes. nih.govdntb.gov.uaresearchgate.net These metal ions are thought to act as Lewis acids, coordinating to the β-lactam carbonyl oxygen or nitrogen, which facilitates nucleophilic attack on the ring and stabilizes the resulting intermediate. rsc.orgnih.gov

| Metal Ion | Observed Effect | Reference |

|---|---|---|

| Zn²⁺ | Most significant catalytic effect among tested ions (Mn²⁺, Fe²⁺, Cu²⁺, Zn²⁺); 5 mg·L⁻¹ caused 100% degradation at pH 7 in 60 min. | nih.govdntb.gov.uaresearchgate.net |

| Cu²⁺ | Strong catalytic effect, promoting both hydrolysis and oxidation. Rate enhancement greater than Zn²⁺, Ni²⁺, and Co²⁺. | nih.govresearchgate.net |

| Mn²⁺ | Promotes hydrolysis. | nih.gov |

| Fe³⁺ | Promotes transformation through hydrolysis and oxidation. | nih.gov |

| Fe²⁺ | Can promote hydrolysis of the β-lactam ring. | nih.gov |

Identification and Characterization of Degradation Products

The degradation of this compound, whether through chemical, biological, or physical processes, results in the formation of various breakdown products. The identification and characterization of these products are crucial for understanding the transformation pathways and the residual impact of the antibiotic in the environment.

Formation of Penicilloic Acid and Other Metabolites

The most common degradation pathway for Penicillin V involves the hydrolysis of the highly strained β-lactam ring. youtube.compatsnap.com This reaction leads to the formation of phenoxymethylpenicilloic acid, often referred to simply as penicilloic acid, which is microbiologically inactive. nih.govdrugbank.com This process can be catalyzed by bacterial enzymes known as β-lactamases or can occur under acidic or basic conditions. youtube.compatsnap.com

In addition to penicilloic acid, other metabolites can be formed, particularly through biological degradation. Studies involving the biodegradation of Penicillin V potassium by the bacterium Ochrobactrum tritici have identified two major metabolites: penicilloic acid and phenolic acid. umc.clasm.org The proposed pathway involves the initial hydrolysis of the β-lactam ring to form phenoxyethyl penicilloic acid, which is then further hydrolyzed to yield penicilloic acid and phenoxyacetic acid. asm.org Small amounts of 6-aminopenicillanic acid (6-APA) have also been detected as a metabolite in humans, resulting from the cleavage of the amide side chain. nih.govdrugbank.com

| Degradation Product | Formation Pathway | Significance |

|---|---|---|

| Phenoxymethylpenicilloic Acid | Hydrolysis of the β-lactam ring | Primary, microbiologically inactive degradation product. nih.govdrugbank.com |

| Phenolic Acid / Phenoxyacetic Acid | Microbial biodegradation (e.g., by Ochrobactrum tritici) | Indicates further breakdown of the parent molecule. umc.clasm.org |

| 6-Aminopenicillanic Acid (6-APA) | Enzymatic (acylase) or chemical cleavage of the amide side chain | A key precursor for the synthesis of semi-synthetic penicillins. nih.govnih.gov |

Environmental Occurrence and Bioremediation Strategies

The widespread use of Penicillin V has led to its detection in various environmental compartments, prompting research into its fate and the development of effective remediation strategies.

Detection of Penicillin V and Its Degradation Products in Aquatic Environments

Substantial concentrations of Penicillin V have been identified in environments such as livestock manure, soil, and wastewater effluents. umc.clasm.org Due to incomplete metabolism in humans and animals and improper disposal, antibiotics and their metabolites are frequently released into sewage systems. nih.gov Conventional wastewater treatment plants are often not equipped to completely remove these compounds, leading to their presence in surface waters like rivers and lakes. pku.edu.cnnih.gov While specific quantitative data for Penicillin V in all aquatic environments is not extensively documented, studies on similar antibiotics, such as Penicillin G, have shown their presence and that of their degradation products (penilloic acid, penicilloic acid, and isopenillic acid) in river water receiving wastewater treatment plant effluent. pku.edu.cn The lability of the β-lactam ring suggests that degradation products are likely to be present alongside the parent compound in aquatic systems. researchgate.net

Microbial Biodegradation of Penicillin V Residues

Bioremediation using microorganisms presents a promising approach for the removal of Penicillin V residues from the environment. Specific bacterial strains have been isolated and shown to efficiently degrade this antibiotic. A notable example is Ochrobactrum tritici, a bacterium isolated from sludge that demonstrates high efficiency in degrading Penicillin V potassium. umc.clresearchgate.net In a whole-cell biodegradation process using this strain, a 100% degradation rate of 0.5 mg/ml Penicillin V potassium was achieved within 3 hours under optimal conditions. umc.clasm.orgnih.gov The enzyme responsible for the initial breakdown is a β-lactamase, which catalyzes the hydrolysis of the β-lactam ring. nih.gov

| Parameter | Optimal Value | Reference |

|---|---|---|

| Temperature | 30°C | umc.clasm.org |

| pH | 7.0 | umc.clasm.org |

| Degradation Time | 3 hours (for 0.5 mg/ml) | umc.clnih.gov |

| Efficiency | 100% | umc.clnih.gov |

Photocatalytic Degradation in Environmental Contexts

Advanced oxidation processes, such as photocatalysis, are effective methods for degrading persistent organic pollutants like antibiotics. nih.gov Photocatalytic degradation of Penicillin V has been successfully demonstrated using semiconductor photocatalysts, primarily titanium dioxide (TiO₂) and zinc oxide (ZnO). nih.govdoi.orgresearchgate.net When these materials are irradiated with UV or visible light, they generate highly reactive oxygen species that can break down the complex structure of the antibiotic. researchgate.net For instance, Penicillin V can be degraded under visible light when TiO₂ is used as a photocatalyst. asm.orgnih.gov Studies on general penicillin degradation using a CdS–TiO₂ composite have shown high efficiency, with an 88% degradation rate achieved for a 100 mg/L solution. acs.orgnih.gov This technology offers a potential solution for treating wastewater contaminated with Penicillin V, breaking it down into less harmful substances. nih.gov

Structure Activity Relationship Sar and Derivatization Studies

Molecular Architecture and Reactivity of the β-Lactam Ring System

The hallmark of the penicillin family is the 6-aminopenicillanic acid (6-APA) nucleus, which consists of a four-membered β-lactam ring fused to a five-membered thiazolidine (B150603) ring. wikipedia.orgscienceinfo.com This arrangement is crucial for the antibacterial activity of Penicillin V. wikipedia.org The fusion of these two rings forces the β-lactam ring into a strained conformation, deviating significantly from the ideal bond angles of a typical amide. khanacademy.orgyoutube.com

This inherent ring strain, coupled with reduced amide resonance stabilization, renders the carbonyl group of the β-lactam highly electrophilic and susceptible to nucleophilic attack. nih.govreddit.com In a standard amide, the lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group, creating a stable resonance structure. However, in the bicyclic penicillin structure, this resonance is inhibited because the nitrogen atom is constrained within the fused ring system, making the amide bond more reactive. wikipedia.orgnih.gov This heightened reactivity is the chemical basis for its mechanism of action, allowing it to acylate and inactivate the penicillin-binding proteins (PBPs) essential for bacterial cell wall synthesis. wikipedia.orgscienceinfo.compatsnap.com

Key Structural Features for Activity:

Fused β-lactam and Thiazolidine Rings: Essential for creating the necessary ring strain and reactivity. scienceinfo.com

Free Carboxyl Group at C-3: Crucial for binding to the active site of PBPs. scienceinfo.comresearchgate.net

Acylamino Side Chain at C-6: Influences the antibacterial spectrum and other pharmacological properties. wikipedia.orgscienceinfo.com

Conformational Analysis and Biologically Active Forms

The three-dimensional shape, or conformation, of the Penicillin V molecule is a critical determinant of its biological activity. The thiazolidine ring is not planar and can exist in different puckered conformations. nih.gov Conformational analysis has identified two primary forms for penicillins: the pseudoequatorial and pseudoaxial conformations, which describe the orientation of the C-3 carboxyl group relative to the ring system. researchgate.netnih.gov

Research indicates that antibacterial activity is associated with a specific global minimum energy conformation that presents a compact, "closed" structure. researchgate.net In this active conformation, the molecule's convex face is accessible to the bacterial PBP, with the C-3 carboxyl group and the side-chain amide's N-H group exposed for binding. researchgate.net It is proposed that while multiple conformations exist in equilibrium, only a specific form, believed to be the less stable equatorial conformation, is biologically active as it correctly mimics the D-Ala-D-Ala substrate of the PBP enzyme. nih.gov Furthermore, the biologically active form of Penicillin V is the dextrorotatory D-form, with the L-isomer possessing little to no antibiotic activity. nih.gov

| Conformation | Biological Relevance | Key Characteristics |

| Pseudoequatorial | Considered the biologically active form. nih.gov | Less stable conformation; mimics the PBP substrate. nih.gov |

| Pseudoaxial | More stable, predominant form in solution. nih.gov | Compact structure. researchgate.net |

| D-isomer | The biologically active stereoisomer. nih.gov | Dextrorotatory. nih.gov |

| L-isomer | Little to no antibiotic activity. nih.gov | Levorotatory. |

Influence of Side Chain Modifications on Activity and Stability

The acylamino side chain attached at the C-6 position of the 6-APA nucleus is the primary point of structural variation among different penicillins and profoundly influences their properties. wikipedia.org In Penicillin V, this side chain is a phenoxymethyl (B101242) group, which distinguishes it from Penicillin G (benzylpenicillin) and confers unique characteristics. wikipedia.orgnih.gov

Impact on Acid Stability and Oral Bioavailability

One of the most significant advantages of Penicillin V over Penicillin G is its enhanced stability in acidic environments. wikipedia.orgnih.gov This acid stability is a direct result of the phenoxymethyl side chain. scienceinfo.com The presence of an electron-withdrawing oxygen atom in the side chain reduces the electron density on the side-chain carbonyl group. This effect helps to prevent the intramolecular rearrangement and subsequent hydrolysis of the strained β-lactam ring that occurs under the acidic conditions of the stomach. scienceinfo.com

This crucial feature allows Penicillin V to be administered orally, as it can survive passage through the stomach with less degradation compared to the acid-labile Penicillin G. patsnap.comwikipedia.org Consequently, Penicillin V has a higher oral bioavailability, typically around 60%, whereas Penicillin G's oral absorption is poor and variable. wikipedia.orgwashington.edu

| Penicillin Type | Side Chain (R Group) | Oral Bioavailability | Rationale for Difference |

| Penicillin V | Phenoxymethyl | ~60% wikipedia.org | The electron-withdrawing effect of the phenoxy group stabilizes the molecule against acid-catalyzed degradation in the stomach. scienceinfo.com |

| Penicillin G | Benzyl | 15-30% washington.edu | Lacks the stabilizing electron-withdrawing group, making it susceptible to acid hydrolysis. nih.gov |

Effects on β-Lactamase Resistance and Antimicrobial Spectrum

The side chain also dictates the antibiotic's spectrum of activity and its susceptibility to bacterial resistance mechanisms, primarily β-lactamase enzymes. wikipedia.org Penicillin V exhibits a spectrum of activity that is very similar to Penicillin G, being most effective against Gram-positive bacteria such as Streptococcus species. wikipedia.orgyoutube.com However, it is generally less potent against Gram-negative organisms. patsnap.comwikipedia.org

The phenoxymethyl side chain of Penicillin V does not provide significant steric hindrance to protect the β-lactam ring from hydrolysis by β-lactamase enzymes. edu.krd Therefore, Penicillin V is not effective against β-lactamase-producing strains of bacteria, such as many strains of Staphylococcus aureus. wikipedia.orgedu.krd Modification of the side chain to include bulky groups, as seen in penicillins like methicillin (B1676495), is a key strategy to confer resistance to these enzymes. wikipedia.orgscienceinfo.com

Rational Design and Synthesis of Penicillin V Derivatives

The principles of SAR have guided the rational design and synthesis of numerous semi-synthetic penicillin derivatives to overcome the limitations of natural penicillins like Penicillin V. The general strategy involves modifying the side chain attached to the 6-APA nucleus or, less commonly, altering other parts of the molecule. nih.govsemanticscholar.org

Starting with Penicillin V itself, derivatives can be synthesized. For instance, the creation of Penicillin V methyl ester serves as an intermediate for further modifications. This ester can then undergo nucleophilic ring-opening of the β-lactam with various amines to produce a range of thiazolidine amide derivatives, which can be screened for new biological activities. rhhz.net

Creation of Novel Penicillin Analogs with Modified C-3 Groups

The carboxylic acid group at the C-3 position is a critical functional group for the activity of all penicillins. It acts as a key binding anchor, forming an ionic interaction with a positively charged residue, typically a lysine, in the active site of PBPs. researchgate.net This interaction is essential for correctly orienting the antibiotic within the active site to allow the subsequent acylation of the catalytic serine residue by the reactive β-lactam ring.

While the C-3 carboxylate is generally considered inviolable for maintaining antibacterial activity, its modification has been explored in the rational design of novel β-lactam-based molecules. The synthesis of such analogs is complex and often involves total synthesis rather than modification of the natural penicillin scaffold. The goal of such modifications could be to alter pharmacokinetic properties or to create prodrugs that release the active penicillin upon metabolic activation. However, any modification that permanently neutralizes or removes the negative charge of the C-3 carboxylate typically leads to a dramatic loss of antibacterial potency, underscoring its fundamental role in the molecule's interaction with its target.

Synthesis of Penicillin V Ester Derivatives for Specific Research Applications

The synthesis of Penicillin V ester derivatives is a key strategy in medicinal chemistry for modifying the compound's properties for specific research applications, such as creating intermediates for further derivatization or developing prodrugs. One common approach involves the esterification of the carboxylic acid group of Penicillin V.

A primary example is the synthesis of Penicillin V methyl ester, which serves as a crucial intermediate for generating a variety of other penicillin derivatives. rhhz.net The process involves treating Penicillin V with methyl iodide in a solvent like dimethylformamide (DMF) to yield the methyl ester. rhhz.net This intermediate can then be used in subsequent reactions, for instance, to open the β-lactam ring with various amines to create thiazolidine amides, allowing for the exploration of new chemical space and potential biological activities. rhhz.net

Ester derivatives are also synthesized to function as prodrugs, which are inactive compounds that are converted into the active form (Penicillin V) within the body. The synthesis of an ester prodrug of Penicillin V has been explored to study its hydrolysis kinetics. researchgate.net The stability and rate of conversion back to the parent drug are critical factors that are investigated in different environments, such as in acidic conditions (simulating the stomach) and in human serum. researchgate.net For one such ester prodrug, the hydrolysis back to Penicillin V was found to be pH-dependent, following pseudo-first-order kinetics in 1 N hydrochloric acid with a half-life of 46 minutes, while no hydrolysis was observed in human serum. researchgate.net

The following table summarizes examples of Penicillin V ester derivative synthesis for research purposes.

| Derivative | Reagents/Method | Purpose/Application | Key Finding |

| Penicillin V methyl ester | Treatment of Penicillin V with methyl iodide in DMF rhhz.net | Intermediate for parallel synthesis of other derivatives (e.g., thiazolidine amides) rhhz.net | Provides a platform for generating a library of penicillin derivatives through β-lactam ring opening rhhz.net |

| Penicillin V ester prodrug | Esterification of Penicillin V | To study hydrolysis kinetics for prodrug development researchgate.net | Hydrolysis was pH-dependent; stable in human serum but hydrolyzed in acidic conditions researchgate.net |

Studies on External Factors Affecting Molecular Activity

Impact of Pulsed Magnetic Fields on Antibacterial Activity and Molecular Structure

External physical factors, such as pulsed magnetic fields (PMF), have been investigated for their potential to modulate the molecular structure and enhance the antibacterial efficacy of penicillin compounds. Research in this area explores noninvasive methods to augment the potency of existing antibiotics.

Antibacterial Activity Enhancement

Studies utilizing low-frequency pulsed electromagnetic fields have demonstrated an ability to enhance the antibacterial effects of penicillin. pemfmagazine.com In research involving E. coli, the application of PEMFs coupled with the electromagnetic signal of the antibiotic resulted in a significant increase in the growth retardation rate (GRR) of the bacteria. pemfmagazine.com The maximum GRR reached 17.4% when the antibiotic's signal was combined with PEMF, a notable increase compared to the 9.08% GRR observed with the use of PEMFs alone. pemfmagazine.com This suggests a synergistic interaction that amplifies the therapeutic impact of the antibiotic. pemfmagazine.com Further research has shown that PEMF exposure can disrupt biofilms of bacteria like S. epidermidis, making them more susceptible to antibiotics. asm.org For instance, a 24-hour PEMF exposure could reduce preformed biofilms by 53%. asm.org

Molecular Structure Alterations

High-intensity pulsed magnetic fields have also been shown to induce changes in the molecular structure of penicillin compounds. ssau.ru While studies have focused on the closely related Benzylpenicillin sodium salt, the findings offer insights into the potential effects on the core penicillin structure. Research using Fourier-transform infrared spectroscopy (FTIR) revealed that increasing the intensity of the PMF applied to the antibiotic led to changes in the intensity of spectral bands. ssau.ru Specifically, alterations were recorded in the amide group of the molecule, indicating a direct interaction between the magnetic field and the compound's chemical structure. ssau.ru

X-ray diffraction studies have corroborated these findings, establishing that PMF with a strength of (2÷7) 10⁶ A/m can cause a disorganization of the crystal lattice of powdered benzylpenicillin. researchgate.net These structural changes at the molecular and crystalline levels may underlie the observed enhancements in antibacterial activity. researchgate.net

The table below details the observed effects of pulsed magnetic fields on penicillin.

| Experimental Focus | PMF Parameters | Model Organism/System | Observed Effect |

| Antibacterial Activity | Low-frequency PEMF | E. coli | Growth retardation rate increased to 17.4% (vs. 9.08% with PEMF alone) pemfmagazine.com |

| Biofilm Disruption | 24-hour PEMF exposure | S. epidermidis biofilm | 53% reduction in preformed biofilm biomass asm.org |

| Molecular Structure (FTIR) | f = 40 kHz; H = 0.09–0.82 × 10⁶ А/m | Benzylpenicillin sodium salt | Changes in the intensity of the Fourier spectrum bands; alterations in the amide group ssau.ru |

| Crystal Structure (X-ray) | H = (2÷7) 10⁶ A/m | Powdered Benzylpenicillin sodium salt | Disorganization of the crystal lattice researchgate.net |

Antimicrobial Efficacy Research in Vitro and Mechanistic

In Vitro Studies Against Specific Pathogens

Activity against Select Gram-Negative Organisms and Anaerobes

The spectrum of Penicillin V against Gram-negative bacteria is limited. aap.org While it is generally considered less active against this class of organisms compared to Gram-positive bacteria, it does show efficacy against some specific species. mdpi.com Notably, Neisseria gonorrhoeae has been reported as sensitive to Penicillin V in vitro. news-medical.net However, for the most part, Penicillin V is not active against Gram-negative enteric bacilli. pharmacy180.com

Penicillin V retains activity against many anaerobic microorganisms. news-medical.netaap.org This includes various species of Clostridia and Actinomyces bovis. news-medical.net One study focusing on anaerobic bacteremia after oral surgery found that the minimum inhibitory concentrations (MICs) of phenoxymethylpenicillin were below 2 mg/L for 93% of the isolated anaerobic strains. nih.gov

Table 2: In Vitro Activity of Penicillin V Sodium Salt Against Select Gram-Negative and Anaerobic Pathogens

| Organism Class | Specific Organism/Group | Activity Noted |

|---|---|---|

| Gram-Negative Cocci | Neisseria gonorrhoeae | Sensitive news-medical.net |

| Spirochetes | Treponema pallidum | Extremely Sensitive news-medical.net |

| Anaerobes | Clostridia species | Sensitive news-medical.net |

| Anaerobes | Actinomyces bovis | Sensitive news-medical.net |

| Anaerobes | Oral anaerobic flora | 93% of strains inhibited by <2 mg/L nih.gov |

| Other | Streptobacillus moniliformis | Sensitive news-medical.net |

| Other | Leptospira | Sensitive news-medical.net |

Mechanistic Investigations of Efficacy Enhancement

The primary mechanism limiting the efficacy of Penicillin V against certain bacteria, particularly strains of Staphylococcus aureus, is the production of β-lactamase enzymes (penicillinases). These enzymes hydrolyze the β-lactam ring, which is the core structural component of all penicillin antibiotics, rendering the drug inactive.

A key strategy for enhancing the efficacy of β-lactam antibiotics is to protect them from this enzymatic degradation. This is achieved through the co-administration of β-lactamase inhibitors, such as clavulanic acid. While not possessing significant antibacterial properties on their own, these inhibitors bind irreversibly to the β-lactamase enzymes, thereby preventing them from destroying the antibiotic. This combination allows the penicillin to remain active and exert its inhibitory effect on bacterial cell wall synthesis. The use of β-lactamase inhibitors effectively restores and enhances the activity of penicillins against many otherwise resistant bacterial strains.

Research on Penicillin V Sodium Salt As a Research Tool and Standard

Applications in Analytical Method Development and Validation

Penicillin V sodium salt is frequently utilized in the development and validation of analytical methods, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC/MS), for the detection and quantification of penicillin antibiotics in diverse matrices such as veterinary drugs and biological fluids like bovine plasma and muscle. nih.govnih.gov The objective of these methods is to ensure specificity, accuracy, and precision for purity testing and monitoring drug concentrations. jocpr.com

In developing these analytical procedures, Penicillin V is used to optimize chromatographic conditions. Researchers systematically test various parameters, including different mobile phase compositions (e.g., mixtures of acetonitrile (B52724), methanol, and water with additives like trifluoroacetic acid or formic acid), columns (e.g., C18 or C8 reversed-phase columns), flow rates, and detector wavelengths (commonly 240 nm or 254 nm) to achieve efficient separation from other penicillins and potential matrix interferences. nih.govnih.govjocpr.comveeprho.com

Once a method is developed, it undergoes rigorous validation according to established guidelines, such as those from the International Council for Harmonisation (ICH). semanticscholar.org this compound is essential for these validation studies, which assess several key parameters:

Selectivity: Ensuring the method can accurately measure Penicillin V in the presence of other related compounds or matrix components. nih.gov

Linearity: Demonstrating a direct proportionality between the concentration of Penicillin V and the analytical signal over a specified range. researchgate.net

Accuracy and Precision: Determining the closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively. Repeatability and intermediate precision are often evaluated. nih.govresearchgate.net

Sensitivity: Establishing the lower limits of detection (LOD) and quantification (LOQ), which define the smallest amount of Penicillin V that can be reliably detected and quantified. nih.gov

Robustness: Assessing the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition or flow rate. jocpr.com

The following table summarizes parameters from various validated HPLC methods developed for the analysis of Penicillin V.

| Parameter | Method 1 (Bovine Plasma) | Method 2 (Bovine Muscle) | Method 3 (Pharmaceuticals) |

| Column | Perfectsil ODS-2 (250 x 4 mm, 5 µm) | Inertsil C8 (250 x 4 mm, 5 µm) | Lichrospher 100 RP-18e (250 x 4.0mm, 10µ) |

| Mobile Phase | Gradient elution with 0.1% v/v TFA and ACN-methanol (90:10 v/v) | Isocratic elution with 0.1% TFA/ACN (50:50 v/v) | Isocratic elution with phosphate (B84403) buffer:methanol:water (8:42:50), pH 3.5 |

| Flow Rate | Not Specified | 1.1 mL/min | 1.2 mL/min |

| Detection | Photodiode Array (PDA) at 240 nm | UV at 240 nm | UV at 254 nm |

| LOD/LOQ | LOD: Not Specified, LOQ: 25 ng | LOD: Not Specified, LOQ: 46 µg/kg | Not Specified |

| Recovery | 85.7% to 113.5% | >89% | Not Specified |

| Precision (RSD%) | < 12% | Not Specified | Not Specified |

| Reference | nih.gov | nih.gov | jocpr.com |

Use as a Reference Standard for Pharmacopeial Traceability

Penicillin V, in its salt forms (potassium or sodium) or as the free acid, is an established reference standard provided by major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). sigmaaldrich.comnih.gov These pharmacopeial reference standards are highly purified substances with well-characterized properties, serving as the benchmark against which pharmaceutical substances and finished products are evaluated to ensure their identity, strength, quality, and purity. veeprho.comsimsonpharma.com